1-Methyl-4-[2-(phenylselanyl)hept-6-ene-1-sulfonyl]benzene
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Overview
Description
1-Methyl-4-[2-(phenylselanyl)hept-6-ene-1-sulfonyl]benzene is an organic compound that features a benzene ring substituted with a methyl group, a phenylselanyl group, and a hept-6-ene-1-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[2-(phenylselanyl)hept-6-ene-1-sulfonyl]benzene typically involves multiple steps, including the introduction of the phenylselanyl group and the sulfonyl group to the benzene ring. Common synthetic routes may involve:
Lithiation: Introduction of an arylsulfanyl group into a precursor molecule by lithiation.
Nucleophilic Substitution: Introduction of an aryl sulfanyl group into a precursor by nucleophilic substitution of a halogen.
Grignard Reaction: Reaction of a Grignard reagent with a suitable precursor to introduce the desired functional groups.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[2-(phenylselanyl)hept-6-ene-1-sulfonyl]benzene can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The sulfonyl group can be reduced under specific conditions to form sulfide derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the benzene ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselanyl group can yield selenoxide derivatives, while reduction of the sulfonyl group can yield sulfide derivatives .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of selenium-containing compounds on biological systems.
Medicine: Investigated for its potential therapeutic properties, particularly in relation to its selenium content.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[2-(phenylselanyl)hept-6-ene-1-sulfonyl]benzene is not fully understood, but it is believed to involve interactions with molecular targets such as enzymes and receptors. The phenylselanyl group may play a role in modulating oxidative stress and redox reactions within cells .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-[(phenylethynyl)sulfonyl]benzene: Similar structure but with an ethynyl group instead of a hept-6-ene group.
1-Methyl-4-(phenylmethyl)benzene: Similar structure but with a phenylmethyl group instead of a phenylselanyl group.
Uniqueness
1-Methyl-4-[2-(phenylselanyl)hept-6-ene-1-sulfonyl]benzene is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. The selenium atom in the phenylselanyl group can participate in redox reactions, making this compound particularly interesting for studies related to oxidative stress and antioxidant activity .
Properties
CAS No. |
89165-60-6 |
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Molecular Formula |
C20H24O2SSe |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
1-methyl-4-(2-phenylselanylhept-6-enylsulfonyl)benzene |
InChI |
InChI=1S/C20H24O2SSe/c1-3-4-6-11-20(24-19-9-7-5-8-10-19)16-23(21,22)18-14-12-17(2)13-15-18/h3,5,7-10,12-15,20H,1,4,6,11,16H2,2H3 |
InChI Key |
MCIVKJOTDNIIPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CCCC=C)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
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